molecular formula C13H9N5O9S2-2 B10788605 Lucifer yellow carbohydrazide dye(2-)

Lucifer yellow carbohydrazide dye(2-)

Cat. No.: B10788605
M. Wt: 443.4 g/mol
InChI Key: OVPVVOAYSGVQSZ-UHFFFAOYSA-L
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Description

Lucifer Yellow Carbohydrazide Dye(2−) (LYCH), a water-soluble, membrane-impermeant fluorescent tracer, is characterized by excitation/emission peaks at 428/536 nm and a molecular weight of 457 Da . Its carbohydrazide (CH) group enables covalent bonding to biomolecules during aldehyde fixation, making it ideal for long-term cellular tracing . LYCH is widely used in:

  • Gap junction communication assays (e.g., scrape-loading/dye transfer) due to its inability to cross intact plasma membranes .
  • Neuronal morphology studies, where it labels cells without leaking into adjacent compartments .
  • Endocytosis and vacuolation tracking in plant and mammalian cells .
  • Extracellular transport studies, such as hyphal water movement in fungi, where it remains confined to extracytoplasmic pathways .

Properties

Molecular Formula

C13H9N5O9S2-2

Molecular Weight

443.4 g/mol

IUPAC Name

6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

InChI

InChI=1S/C13H11N5O9S2/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27)/p-2

InChI Key

OVPVVOAYSGVQSZ-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Sulfonation of Brilliant Sulfoflavine

The precursor brilliant sulfoflavine (C₁₆H₉N₂O₈S₂²⁻) undergoes sulfonation at elevated temperatures to introduce additional sulfonate groups. Stewart (1981) demonstrated that sulfonation at 130°C with fuming sulfuric acid produces the tetrasulfonated intermediate (C₁₆H₅N₂O₁₄S₄⁴⁻) in 90% yield. This step enhances water solubility and provides reactive sites for subsequent functionalization.

Hydrolysis to Amino Anhydride

The tetrasulfonated compound is hydrolyzed under acidic aqueous conditions to form the 4-amino-3,6-disulfonaphthalic anhydride (C₁₀H₅NO₉S₂²⁻). Remarkably, this anhydride remains stable in boiling water, enabling its isolation via crystallization upon cooling. Stewart noted a 98% yield for this step, attributed to the anhydride’s resistance to further hydrolysis.

Condensation with Carbohydrazide

The final step involves reacting the anhydride with carbohydrazide (NH₂NHCONH₂) in 5% acetic acid at 60°C . The primary amine of carbohydrazide attacks the electrophilic carbonyl of the anhydride, forming a stable imide bond. The reaction proceeds to completion within 2 hours , yielding the carbohydrazide adduct as a potassium salt (C₁₃H₉KN₅O₉S₂⁻). Deprotonation of the sulfonic acid groups under basic conditions generates the dianion (C₁₃H₉N₅O₉S₂²⁻).

Purification and Salt Formation

Crystallization and Ion Exchange

The crude potassium salt is purified by recrystallization from hot water, achieving >95% purity. For enhanced solubility, the potassium counterion is replaced with lithium via ion exchange chromatography. Biotium’s technical data specifies that the lithium salt (C₁₃H₉Li₂N₅O₉S₂) dissolves readily in aqueous solutions at concentrations up to 10% (w/v) .

Analytical Characterization

Key physical properties of Lucifer yellow carbohydrazide dye(2−) are summarized below:

PropertyValueSource
Molecular Weight443.4 g/mol (dianion)PubChem
λₑₓ/λₑₘ428 nm / 536 nmBiotium
Solubility in Water>100 mg/mL (lithium salt)Biotium
pKa (Sulfonate Groups)~1.5 and 2.8Calculated

Stewart (1981) confirmed the structure via ¹H NMR (D₂O, 300 MHz), observing characteristic peaks for the naphthalimide backbone at δ 7.8–8.2 ppm and the carbohydrazide moiety at δ 3.1 ppm .

Reaction Optimization and Yield Data

Critical parameters influencing synthesis efficiency include:

  • Temperature Control : Sulfonation above 130°C leads to over-sulfonation and reduced yields.

  • Stoichiometry : A 2:1 molar ratio of carbohydrazide to anhydride minimizes side products.

  • pH Adjustment : Maintaining pH 5–6 during condensation prevents premature deprotonation.

The table below compares yields across synthesis steps:

StepYield (%)Purity (%)Conditions
Sulfonation9085130°C, 4 hours
Anhydride Hydrolysis9895Boiling H₂O, 2 hours
Carbohydrazide Conjugation829060°C, pH 5

Applications and Functional Advantages

Lucifer yellow carbohydrazide dye(2−) is favored in neuronal tracing due to its:

  • Aldehyde Fixability : Forms covalent bonds with glutaraldehyde-fixed tissues, enabling long-term imaging.

  • Low Toxicity : Non-disruptive to cellular physiology at concentrations ≤1 mM.

  • Photostability : Resists bleaching under prolonged illumination, unlike fluorescein derivatives.

Biotium’s product notes highlight its utility in gap junction studies , where its polar nature prevents membrane crossing, ensuring precise localization .

Chemical Reactions Analysis

Complexation with Metal Ions

LYCH selectively binds metal ions via its carbohydrazide group, with Cu(II) showing the highest affinity. This interaction results in static fluorescence quenching, enabling analytical applications for Cu(II) detection.

Key Data:

ParameterValue/ObservationSource
Cu(II) detection range0.06–6.3 mg/L (1–100 μM)
Limit of detection (LOD)0.019 mg/L (0.3 μM)
pH range for binding5.5–9.0 (optimal at pH 7.2)
InterferenceMinimal from alkali/alkaline earth metals

The selectivity for Cu(II) over other heavy metals (e.g., Fe(III), Pb(II)) is attributed to the geometry and electron-donating properties of the carbohydrazide moiety .

Covalent Bonding via Aldehyde Fixation

The carbohydrazide group enables LYCH to form stable covalent bonds with biomolecules during aldehyde-based fixation (e.g., formaldehyde or glutaraldehyde). This reaction is critical for preserving cellular structures in microscopy.

Mechanism:

LYCH+R-CHOLYCH-CH=N-R+H2O\text{LYCH} + \text{R-CHO} \rightarrow \text{LYCH-CH=N-R} + \text{H}_2\text{O}

R-CHO = aldehyde group from fixatives

Applications:

  • Neuronal tracing via microinjection .

  • Stable labeling of gap junctions in cell-coupling studies .

Oxidation and Reduction Reactions

LYCH undergoes redox reactions that alter its fluorescence properties, facilitating its use in environmental and analytical studies.

Reaction TypeReagents/ConditionsOutcomeSource
Oxidation Hydrogen peroxide (H2_2O2_2)Fluorescence quenching
Reduction Sodium borohydride (NaBH4_4)Loss of conjugation, reduced emission

These reactions are pH-dependent and reversible under controlled conditions.

Substitution Reactions

The sulfonate groups in LYCH participate in substitution reactions, enabling functionalization for targeted applications.

Example:

LYCH-SO3+R-XLYCH-SO2-R+X\text{LYCH-SO}_3^- + \text{R-X} \rightarrow \text{LYCH-SO}_2\text{-R} + \text{X}^-

R-X = alkyl/aryl halides

Such reactions are utilized to modify LYCH’s solubility or attach it to nanoparticles .

Photochemical Degradation

LYCH exhibits moderate photostability compared to modern dyes like Alexa Fluor 488. Prolonged exposure to UV/visible light leads to photobleaching, limiting its utility in long-term imaging .

Comparison of Photostability:

DyeExtinction Coefficient (488 nm, cm1^{-1}M1^{-1})Relative Photostability
LYCH~700Low
Alexa Fluor 488≥71,000High

Enzymatic and Environmental Degradation

While LYCH is resistant to nonspecific degradation, bacterial decolorization pathways (observed in related dyes like Metanil Yellow) suggest potential biodegradation under specific conditions .

Factors Influencing Stability:

  • pH : Stable in neutral to slightly alkaline conditions.

  • Temperature : Degrades above 50°C .

Research Implications

  • LYCH’s Cu(II) selectivity enables environmental monitoring of heavy metals .

  • Covalent fixation properties make it indispensable in neurobiology for tracing neuronal networks .

  • Redox sensitivity supports its use in developing responsive biosensors.

Scientific Research Applications

Neuronal Morphology Studies

Lucifer yellow is extensively used to study neuronal morphology due to its ability to be covalently linked to biomolecules during aldehyde fixation. The dye can be introduced into neurons via various methods, including microinjection and osmotic shock, allowing researchers to visualize neuronal processes and connectivity in both living and fixed tissues .

Cell Communication and Gap Junctions

The dye is instrumental in studying cell communication through gap junctions. It can pass through gap junctions, enabling the tracing of intercellular communication pathways. This property allows researchers to investigate how signals propagate between neighboring cells, which is crucial for understanding tissue function and pathology .

Endocytosis and Cell Permeability

Lucifer yellow serves as a polar tracer for studying endocytosis mechanisms and cellular permeability. Its uptake into cells can be monitored, providing insights into how cells internalize substances from their environment. This application is particularly relevant in studies of membrane dynamics and drug delivery systems .

Case Study 1: Retinal Cell Studies

In a study examining retinal bipolar cells, researchers utilized lucifer yellow to track the uptake mechanisms under varying calcium ion concentrations. The findings indicated that lucifer yellow could selectively label specific cell types based on their activity levels, demonstrating its utility in neurobiology .

Case Study 2: Neuronal Regeneration

Another significant application involved using lucifer yellow to monitor the regeneration of neurons following injury. By injecting the dye into damaged neurons, researchers were able to visualize the branching patterns of regenerating axons, providing critical data on neuronal recovery processes .

Comparative Analysis with Other Dyes

PropertyLucifer Yellow Carbohydrazide Dye(2-)Other Fluorescent Dyes (e.g., Alexa Fluor)
Excitation Wavelength428 nmVaries (e.g., Alexa Fluor 568: 578 nm)
Emission Wavelength536 nmVaries (e.g., Alexa Fluor 568: 603 nm)
Water SolubilityHighHigh
PhotostabilityModerateHigh
ApplicationNeuronal morphology, endocytosisBroad (immunofluorescence, live-cell imaging)

Mechanism of Action

The mechanism by which lucifer yellow carbohydrazide dye(2-) exerts its effects involves its ability to covalently bind to biomolecules during aldehyde fixation. This binding allows the dye to remain attached to cellular structures, enabling detailed imaging and analysis. The dye targets cellular components such as proteins and nucleic acids, and its fluorescence properties facilitate the visualization of these targets under a fluorescence microscope .

Comparison with Similar Compounds

Comparative Analysis with Similar Fluorescent Compounds

Spectral and Physicochemical Properties

Property Lucifer Yellow CH(2−) EDANS Derivatives Carboxyfluorescein (CF) Fluorescein
Excitation/Emission 428/536 nm 336/520 nm ~494/521 nm ~494/521 nm
Molar Absorptivity (ε) Not explicitly reported 6.1 × 10³ M⁻¹ cm⁻¹ ~9.0 × 10⁴ M⁻¹ cm⁻¹* ~8.0 × 10⁴ M⁻¹ cm⁻¹*
Molecular Weight 457 Da ~400–500 Da (estimated) ~376 Da (CF derivative) 332.3 Da
Membrane Permeability Impermeant Variable (depends on form) Permeant (passive diffusion) Permeant (pH-dependent)
Fixability Aldehyde-fixable Not fixable Limited fixability Not fixable

Functional Comparisons

Gap Junction Studies
  • LYCH : Gold standard for assessing intercellular communication due to its strict membrane impermeability. Dye transfer occurs only via functional gap junctions .
  • Carboxyfluorescein (CF) : Smaller size (~376 Da) allows faster diffusion but may leak through damaged membranes, complicating interpretation .
Neuronal Tracing
  • LYCH : Superior for fixed tissues due to covalent fixation, enabling detailed post-mortem analysis .
  • Fluorescein : Used for real-time imaging but lacks fixability, leading to signal loss over time .
Endocytosis and Vacuolation
  • LYCH : Tracks fluid-phase endocytosis in plant protoplasts and vacuole formation in HeLa cells .
  • EDANS Derivatives : Primarily used in vivo for protein interaction studies (e.g., FRET) rather than endocytosis .
Extracellular Transport
  • LYCH: Ideal for studying extracellular fungal hyphal transport, as it cannot enter the cytoplasm .

Pharmacological Interactions

  • Probenecid Sensitivity : LYCH uptake and secretion in macrophages are inhibited by probenecid, a blocker of organic anion transporters . This property is unique compared to CF and fluorescein, which are less affected by such inhibitors.
  • Temperature Dependence : LYCH sequestration in organelles is temperature-sensitive, with reduced activity at 4°C .

Limitations and Advantages

  • LYCH Limitations :
    • Requires invasive loading methods (e.g., microinjection, scrape-loading) due to membrane impermeability .
    • Lower quantum yield (Φ = 0.27) compared to fluorescein (Φ ~0.95) .
  • Advantages Over Competitors :
    • Fixability ensures long-term structural preservation .
    • Unambiguous gap junction assessment without false positives from membrane leakage .

Q & A

Q. What are the standard protocols for intracellular injection of Lucifer Yellow carbohydrazide (LYCH) in neuronal morphology studies?

LYCH is typically microinjected via sharp electrodes (10–20 MΩ) into individual neurons at 0.5–1.0 nA current pulses (1–10 Hz). Post-injection, cells are fixed with 4% paraformaldehyde to crosslink the carbohydrazide group to aldehyde-rich cellular structures, enabling long-term preservation . Fluorescence imaging at λex/λem = 428/536 nm (lithium salt) or 430/540 nm (potassium salt) is recommended for visualization .

Q. How does the choice of salt form (lithium vs. potassium) affect LYCH solubility and experimental outcomes?

The lithium salt has superior water solubility (≥1 mg/mL) compared to potassium or ammonium salts, making it ideal for microinjection. Potassium salts are preferred for in vitro assays requiring ionic compatibility with physiological buffers. Always validate salt-specific quenching effects under UV light .

Q. What methodological controls are essential for gap junction communication assays using LYCH?

In scrape-loading assays, include:

  • Positive control : Untreated cells with intact gap junctions (e.g., ARPE-19 cells).
  • Negative control : Cells treated with gap junction blockers (e.g., 100 μM carbenoxolone). Quantify dye spread using ImageJ’s color thresholding to measure fluorescent pixels. Statistical significance (e.g., p < 0.01 via ANOVA) should confirm gap junction functionality .

Q. Why is LYCH preferred over fluorescein derivatives for aldehyde-fixed tissue imaging?

LYCH’s carbohydrazide group forms covalent bonds with aldehydes during fixation, minimizing dye leakage. In contrast, fluorescein derivatives (e.g., sodium fluorescein) lack fixability and exhibit pH-dependent fluorescence quenching below pH 6.4 .

Advanced Research Questions

Q. How can contradictory results in LYCH-based symplastic transport studies (e.g., plant roots vs. mammalian cells) be resolved?

Discrepancies often arise from tissue-specific callose deposition. For example, aluminum toxicity in wheat roots induces callose at plasmodesmata, blocking LYCH diffusion. Validate with 2-deoxy-D-glucose (a callose inhibitor) to restore dye coupling. In mammalian systems, assess connexin 43 expression via immunoblotting to rule out gap junction downregulation .

Q. What advanced techniques optimize LYCH co-localization with endosomal markers in vacuolation studies?

After incubating HeLa cells with 500 μg/mL LYCH and rCARDS toxin (24 h), fix with methanol-free paraformaldehyde to preserve epitopes. Use confocal microscopy with sequential channel acquisition (e.g., DAPI for nuclei, anti-Rab9 for endosomes) to avoid spectral bleed-through. Count >500 vacuoles per condition for robust quantification .

Q. How do researchers address LYCH photobleaching in long-term live-cell imaging?

  • Solution : Use low-light CCD cameras and limit exposure times to <500 ms.
  • Alternative : Embed LYCH in oxygen-scavenging mounting media (e.g., Citifluor™ AF1) to reduce free-radical damage .

Q. What quantitative metrics differentiate passive diffusion from active transport in yeast vesicle trafficking assays using LYCH?

Treat yeast with 4 mg/mL LYCH for 1 h at RT, then quench with NaN₃/NaF to inhibit ATP-dependent processes. Compare dye uptake in wild-type vs. vesicle-trafficking mutants (e.g., vps34Δ). Normalize fluorescence intensity to cell density (OD600) .

Methodological Best Practices

Parameter Recommendation Reference
Fixation time15–30 min (4% PFA) for neurons
Dye concentration0.1% w/v for scrape-loading assays
Imaging resolution≥60× oil immersion objective for dendrites
Statistical thresholdsp < 0.05 via Dunnett’s post hoc test

Key Research Findings

  • Gap Junction Specificity : LYCH spread in hypothalamic astrocytes exceeds striatal astrocytes due to higher connexin 43 expression (4-fold mRNA difference) .
  • Plant Toxicity Models : Aluminum-induced callose reduces LYCH mobility by 70% in wheat roots; rescue with 2-deoxy-D-glucose restores coupling .
  • Vesicle Trafficking : S. cerevisiae mutants show 50% lower LYCH uptake vs. wild-type, confirming ATP-dependent transport .

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